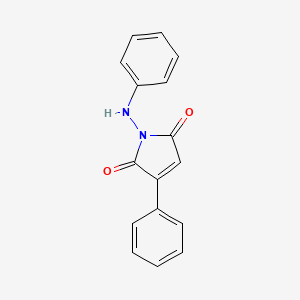
1-anilino-3-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-anilino-3-phenyl-1H-pyrrole-2,5-dione, also known as 3-phenyl-1-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione, is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 .
Synthesis Analysis
The synthesis of this compound derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction yields new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure is planar .Physical And Chemical Properties Analysis
This compound is a yellow needle-shaped crystal . It has a melting point of 85-87 °C .Mecanismo De Acción
1-anilino-3-phenyl-1H-pyrrole-2,5-dione is an aromatic compound with a pyrrole-dione backbone. It is believed to interact with various proteins and enzymes in the body, leading to changes in the structure and activity of the proteins and enzymes. This interaction is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of the neurotransmitters serotonin and norepinephrine. In addition, it has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of the neurotransmitter dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-anilino-3-phenyl-1H-pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable under a variety of conditions. In addition, it is a highly versatile molecule and can be used as a reagent in a variety of synthetic reactions. However, this compound has several limitations for use in laboratory experiments. It is a highly reactive compound and can be easily oxidized. Furthermore, it can be difficult to purify and is sensitive to light and heat.
Direcciones Futuras
1-anilino-3-phenyl-1H-pyrrole-2,5-dione has a wide range of potential future applications. It could be used in the development of novel drugs and materials, as well as in the study of various biochemical and physiological processes. Furthermore, it could be used as a tool for the study of the structure-activity relationship of various compounds. In addition, it could be used in the synthesis of new compounds, such as fluorescent probes and catalysts. Finally, it could be used as a reagent in the synthesis of various drugs and other compounds.
Métodos De Síntesis
1-anilino-3-phenyl-1H-pyrrole-2,5-dione can be synthesized via several different methods. The most commonly used method is the condensation of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of an acid catalyst. This method yields a high yield of this compound in a short reaction time with minimal side products. Other methods include the condensation of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of a base catalyst, the condensation of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of an organometallic catalyst, and the reaction of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of a Lewis acid.
Aplicaciones Científicas De Investigación
1-anilino-3-phenyl-1H-pyrrole-2,5-dione has been used in a variety of scientific research applications. It has been used as a model compound for the study of the structure-activity relationship of various drug compounds. It has also been used as a tool for the study of the structure-property relationship of various materials. In addition, it has been used as a reagent in the synthesis of various drugs and other compounds. Furthermore, it has been used as a substrate in the study of various enzymatic reactions.
Propiedades
IUPAC Name |
1-anilino-3-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-14(12-7-3-1-4-8-12)16(20)18(15)17-13-9-5-2-6-10-13/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDRBJYQYWWNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

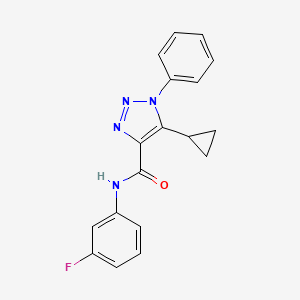
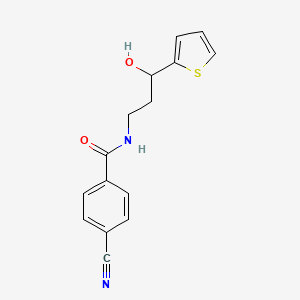
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)


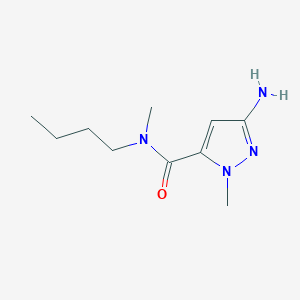

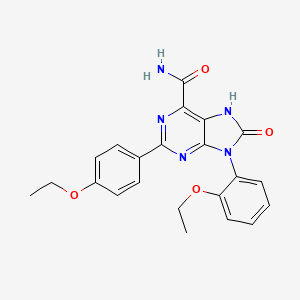
![4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2621096.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)
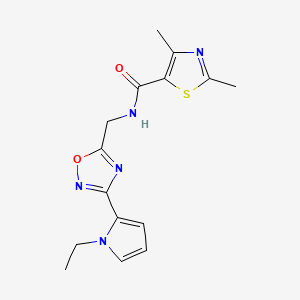
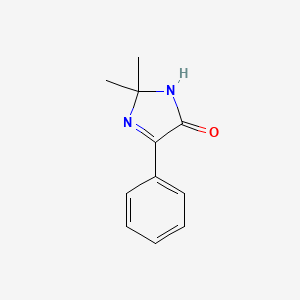
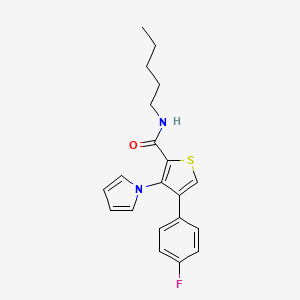
![2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2621104.png)